Vilanterol trifenatate (vilanterol) is a novel, long-acting β2-adrenoceptor (β2-AR) agonist. [] It is classified as an ultra-long-acting beta2 -agonist (U-LABA). [] Vilanterol plays a significant role in scientific research as a potent and selective β2-AR agonist, particularly in studies investigating the mechanism of action of β2-AR agonists, their binding properties, and the development of new therapeutic strategies for respiratory diseases. [, ]
Vilanterol exerts its effects by binding to β2-ARs. [, ] This binding triggers a cascade of intracellular signaling events, leading to the relaxation of airway smooth muscle, resulting in bronchodilation. [, ] Vilanterol's long duration of action stems from its high affinity for the β2-AR and its ability to persist at the receptor site. [] It also exhibits reassertion activity, meaning it can re-associate with the receptor after dissociating, further contributing to its prolonged effect. []
Vilanterol is primarily researched for its potential in managing respiratory diseases, specifically Chronic Obstructive Pulmonary Disease (COPD) and asthma. [, , , , , , , , , , , , , , , , , ] Research applications include:
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5